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5-Hepten-2-one, 3-ethyl-6-methyl-

Cat. No.: B13796559
CAS No.: 2550-16-5
M. Wt: 154.25 g/mol
InChI Key: BEGYKUDFIITGRJ-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Ketone Chemistry

As an unsaturated ketone, 5-Hepten-2-one (B3045438), 3-ethyl-6-methyl- is part of a class of organic compounds that feature both a carbonyl functional group and a carbon-carbon double bond. This combination of functional groups imparts a rich and versatile reactivity to the molecule. The double bond can undergo various addition reactions, while the carbonyl group is susceptible to nucleophilic attack. The relative positioning of these two groups is crucial; in this case, the double bond is in a β,γ-position relative to the carbonyl group, which influences its electronic properties and reactivity compared to its α,β-unsaturated isomers.

Significance in Contemporary Chemical Research Paradigms

While specific, large-scale applications of 5-Hepten-2-one, 3-ethyl-6-methyl- are not widely documented in publicly available literature, its structure suggests potential utility as a building block in organic synthesis. Unsaturated ketones are valuable precursors for the synthesis of more complex molecules, including natural products and pharmaceuticals. The presence of a chiral center and a reactive double bond makes it a candidate for stereoselective transformations, a key focus in modern synthetic chemistry. For instance, the synthesis of structurally related compounds like 6-methyl-5-hepten-2-one (B42903) is noted as an important step in the production of various fragrances and vitamins. nih.govchemicalbook.com

Structural Elucidation and Stereochemical Considerations

The structure of 5-Hepten-2-one, 3-ethyl-6-methyl- presents interesting stereochemical aspects. The carbon atom at the third position, bonded to an ethyl group, a hydrogen atom, the acetyl group, and the rest of the carbon chain, is a chiral center. This means the compound can exist as a pair of enantiomers, (R)-3-ethyl-6-methylhept-5-en-2-one and (S)-3-ethyl-6-methylhept-5-en-2-one.

Furthermore, the double bond between the fifth and sixth carbons can exist in two geometric configurations, (E) and (Z), depending on the relative positions of the substituents. This gives rise to the possibility of four stereoisomers in total: (3R, 5E), (3S, 5E), (3R, 5Z), and (3S, 5Z).

The National Institute of Standards and Technology (NIST) WebBook lists a stereoisomer of this compound, (R,S)-5-Ethyl-6-methyl-3E-hepten-2-one, with the CAS number 57283-79-1. nist.gov This entry indicates the availability of mass spectrometry and gas chromatography data for this racemic mixture of the (E)-isomer. nist.gov However, detailed public NMR or IR spectroscopic data for the specific compound 5-Hepten-2-one, 3-ethyl-6-methyl- is not readily found in the surveyed literature. The spectroscopic characterization would be essential for confirming the structure and stereochemistry of synthesized samples.

Based on the general principles of spectroscopy for unsaturated ketones, the infrared (IR) spectrum would be expected to show a characteristic C=O stretching vibration, and the nuclear magnetic resonance (NMR) spectrum would provide detailed information about the connectivity and spatial arrangement of the hydrogen and carbon atoms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B13796559 5-Hepten-2-one, 3-ethyl-6-methyl- CAS No. 2550-16-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2550-16-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-ethyl-6-methylhept-5-en-2-one

InChI

InChI=1S/C10H18O/c1-5-10(9(4)11)7-6-8(2)3/h6,10H,5,7H2,1-4H3

InChI Key

BEGYKUDFIITGRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C(C)C)C(=O)C

Origin of Product

United States

Nomenclature and Isomerism in the Heptenone Family

Systematic Nomenclature and Structural Representation of 5-Hepten-2-one (B3045438), 3-ethyl-6-methyl-

The compound name "5-Hepten-2-one, 3-ethyl-6-methyl-" provides the necessary information to deduce its chemical structure. However, for unambiguous communication in organic chemistry, the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC) is essential. The correct IUPAC name for this compound is (E)-5-ethyl-6-methylhept-3-en-2-one nih.gov.

The structural representation of this molecule is as follows: A seven-carbon (heptane) backbone is the foundation. A ketone group (C=O) is located at the second carbon position, indicated by "-2-one". A carbon-carbon double bond is present starting at the fifth carbon, denoted by "5-en," but IUPAC nomenclature prioritizes the lowest possible numbering for the double bond when naming, which in this case starts at the third carbon, hence "hept-3-en". The "(E)" prefix specifies the stereochemistry of this double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides. Furthermore, an ethyl group (-CH2CH3) is attached to the third carbon, and a methyl group (-CH3) is attached to the sixth carbon.

Table 1: Structural and Identification Data for (E)-5-ethyl-6-methylhept-3-en-2-one

PropertyValue
IUPAC Name (E)-5-ethyl-6-methylhept-3-en-2-one
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol nih.gov
Synonyms (R,S)-5-Ethyl-6-methyl-3E-hepten-2-one

Analysis of Constitutional Isomers (e.g., (R,S)-5-Ethyl-6-methyl-3E-hepten-2-one)

Constitutional isomers are compounds that have the same molecular formula but differ in the connectivity of their atoms. In the case of C10H18O, numerous constitutional isomers exist. One notable example that is often referenced in chemical literature is 6-Methyl-5-hepten-2-one (B42903) , also known by the common name sulcatone chemicalbook.com.

This isomer, while having a different IUPAC name and structure, shares the same molecular formula (C8H14O) as a simpler heptenone, but not the one in the title. A more direct constitutional isomer of (E)-5-ethyl-6-methylhept-3-en-2-one would involve shifting the positions of the ketone, the double bond, or the alkyl substituents. For instance, moving the ethyl group from the 3-position to the 4-position would result in (E)-4-ethyl-6-methylhept-3-en-2-one, a constitutional isomer. Another example would be shifting the double bond to a different position, such as in 5-ethyl-6-methylhept-4-en-2-one.

The specific isomer mentioned in the subsection title, (R,S)-5-Ethyl-6-methyl-3E-hepten-2-one , is, in fact, the same molecule as (E)-5-ethyl-6-methylhept-3-en-2-one nih.gov. The "(R,S)" designation refers to the stereochemistry at the chiral center (carbon 5), which will be discussed in more detail in section 2.4.

Differentiating Structural Features and Their Chemical Implications

The structural differences between constitutional isomers of heptenone have significant chemical implications, primarily related to the position of the carbon-carbon double bond relative to the carbonyl group.

A key distinction is between α,β-unsaturated ketones and β,γ-unsaturated ketones. In α,β-unsaturated ketones , the double bond is conjugated with the carbonyl group. This conjugation leads to a delocalization of π-electrons across the O=C-C=C system. This delocalization has several consequences:

Increased Stability: Conjugated systems are generally more stable than their non-conjugated counterparts.

Reactivity: The electrophilic character of the carbonyl carbon is extended to the β-carbon. This makes α,β-unsaturated ketones susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition) wikipedia.orgopenstax.orglibretexts.org. The type of addition that occurs depends on the nature of the nucleophile and the reaction conditions.

Spectroscopic Properties: The conjugation affects the energy levels of the molecular orbitals, leading to characteristic shifts in UV-Vis and IR spectroscopy. For instance, the C=O stretching frequency in the IR spectrum is typically lower for conjugated ketones compared to saturated ketones due to the decreased double bond character of the carbonyl group stackexchange.com.

In contrast, β,γ-unsaturated ketones , like 6-methyl-5-hepten-2-one, have a double bond that is not conjugated with the carbonyl group. In these molecules, the carbonyl group and the double bond generally react independently of one another, exhibiting the typical reactivity of a ketone and an alkene. However, under certain conditions, such as in the presence of a base, a β,γ-unsaturated ketone can isomerize to the more stable α,β-unsaturated isomer study.com.

The presence and position of alkyl substituents also influence reactivity. Bulky substituents near the reactive sites can cause steric hindrance, potentially slowing down or preventing certain reactions.

Stereoisomeric Forms and Enantiomeric Considerations (where applicable)

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For (E)-5-ethyl-6-methylhept-3-en-2-one, there are two main types of stereoisomerism to consider: geometric isomerism and optical isomerism.

Geometric Isomerism: The "(E)" in the IUPAC name refers to the geometric isomerism at the carbon-carbon double bond (between carbons 3 and 4). The "E" stands for entgegen, the German word for "opposite". This indicates that the higher priority groups on each of the double-bonded carbons are on opposite sides of the double bond. The alternative configuration would be "(Z)" (zusammen, meaning "together"), where the higher priority groups are on the same side.

Optical Isomerism and Enantiomers: The carbon at position 5 is a chiral center because it is bonded to four different groups: a hydrogen atom, an ethyl group, an isopropyl group, and the rest of the carbon chain containing the ketone. The presence of this chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other solubilityofthings.comlibretexts.org.

These enantiomers are designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The "(R,S)" designation for (R,S)-5-Ethyl-6-methyl-3E-hepten-2-one indicates that the compound is a racemic mixture, meaning it contains equal amounts of the (R)-enantiomer and the (S)-enantiomer libretexts.org.

Enantiomers have identical physical properties, such as boiling point and melting point, with one key exception: their interaction with plane-polarized light pressbooks.pub. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted by (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-)) by an equal magnitude pressbooks.pubpurdue.edu. A racemic mixture is optically inactive because the rotations of the two enantiomers cancel each other out libretexts.org.

Chemical Reactivity and Transformation Studies of 5 Hepten 2 One, 3 Ethyl 6 Methyl

Reactivity of the Carbonyl Moiety

The carbonyl group in 5-Hepten-2-one (B3045438), 3-ethyl-6-methyl- is a key site for chemical reactions. Due to the electronegativity difference between the carbon and oxygen atoms, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. quora.com

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. In the case of 5-Hepten-2-one, 3-ethyl-6-methyl-, a nucleophile can attack the electrophilic carbonyl carbon. This type of reaction, referred to as a 1,2-addition, involves the direct addition of the nucleophile to the carbonyl group. almerja.netrsc.org The non-conjugated nature of the double bond in this specific heptenone means that 1,4-conjugate addition, which is common for α,β-unsaturated ketones, is not a primary reaction pathway. almerja.netrsc.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. The steric hindrance around the carbonyl group, influenced by the adjacent ethyl group at the α-position, can affect the rate and feasibility of these reactions.

Nucleophile Product Type Reaction Conditions
Grignard Reagents (R-MgX)Tertiary AlcoholAnhydrous ether or THF
Organolithium Reagents (R-Li)Tertiary AlcoholAnhydrous ether or THF
Hydride Reagents (e.g., NaBH4, LiAlH4)Secondary AlcoholProtic or aprotic solvents
Cyanide (e.g., HCN, NaCN)CyanohydrinAcidic or neutral pH

α-Substitution Reactions

The presence of protons on the carbon atoms adjacent to the carbonyl group (α-carbons) allows for α-substitution reactions. These reactions typically proceed through the formation of an enol or enolate intermediate. In 5-Hepten-2-one, 3-ethyl-6-methyl-, there are two α-carbons, one bearing an ethyl group and a hydrogen, and the other being a methyl group.

Under basic conditions, a proton can be abstracted from either α-carbon to form an enolate. The regioselectivity of this deprotonation can be controlled by the choice of base and reaction conditions. A bulky base, for instance, would favor the abstraction of a proton from the less sterically hindered methyl group. The resulting enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in SN2 reactions to form a new carbon-carbon bond at the α-position. pressbooks.pub

Transformations Involving the Alkenyl Group

The carbon-carbon double bond in 5-Hepten-2-one, 3-ethyl-6-methyl- is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com

Electrophilic Additions to the Double Bond

Electrophilic addition reactions are characteristic of alkenes. In this reaction, an electrophile adds to the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds. libretexts.orgpressbooks.pub The reaction is initiated by the attack of the π electrons of the alkene on the electrophile, leading to the formation of a carbocation intermediate. libretexts.orgpressbooks.pubbyjus.com

According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon atom that has the greater number of hydrogen atoms. pressbooks.pubbyjus.com In the case of 5-Hepten-2-one, 3-ethyl-6-methyl-, the double bond is between a carbon with one hydrogen and a carbon with no hydrogens. Therefore, the electrophile (e.g., H+ from HBr) would add to the C-5 carbon, leading to a more stable tertiary carbocation at the C-6 position. The subsequent attack of the nucleophile (e.g., Br-) would occur at this more substituted carbon. byjus.com

Reagent Product Type Key Principle
HBr, HCl, HIHaloalkaneMarkovnikov's Rule
H2O/H+AlcoholMarkovnikov's Rule
Br2, Cl2DihaloalkaneAnti-addition
Hg(OAc)2, H2O; then NaBH4AlcoholMarkovnikov addition of -OH
BH3; then H2O2, NaOHAlcoholAnti-Markovnikov addition of -OH

Hydrogenation Studies and Stereocontrol of Reduction

The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H2) and a metal catalyst such as palladium, platinum, or nickel. The reaction is generally a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond.

In the context of α,β-unsaturated ketones, significant research has been conducted on the stereoselective hydrogenation of the C=C double bond, often with the goal of creating chiral centers with high enantiomeric excess. rsc.orgacs.orgnih.gov While 5-Hepten-2-one, 3-ethyl-6-methyl- is not an α,β-unsaturated ketone, the principles of asymmetric hydrogenation using chiral catalysts, such as those based on iridium or rhodium, could potentially be applied to achieve stereocontrol if a chiral center is generated upon hydrogenation. acs.orgnih.govfigshare.com The choice of catalyst and reaction conditions can influence the chemoselectivity, favoring the reduction of the alkene over the ketone, or vice versa. nih.gov

Rearrangement Reactions Involving Heptenone Structures

The carbon skeleton of heptenone structures can undergo various rearrangement reactions, often catalyzed by acid or base. These reactions can lead to the formation of new cyclic or acyclic structures.

One notable rearrangement relevant to unsaturated ketones is the Carroll rearrangement, which involves the thermal rearrangement of a β-keto allyl ester to an α-allyl-β-keto carboxylic acid, followed by decarboxylation to give a γ,δ-unsaturated ketone. While this is a synthetic route to such ketones, similar principles of sigmatropic rearrangements could potentially be applied to 5-Hepten-2-one, 3-ethyl-6-methyl- under specific conditions. For instance, the related 6-methyl-5-hepten-2-one (B42903) is synthesized via a Carroll rearrangement. chemicalbook.com

Oxidative and Reductive Pathways

The dual functionality of 5-Hepten-2-one, 3-ethyl-6-methyl- allows for selective oxidative and reductive transformations, targeting either the alkene or the ketone group depending on the reagents and conditions employed.

Oxidative Pathways

Oxidation reactions typically target the electron-rich carbon-carbon double bond.

Ozonolysis: The most significant oxidative pathway involves the cleavage of the C5=C6 double bond by ozone (O₃). This reaction proceeds through a Criegee mechanism to form an ozonide intermediate, which is then cleaved during a workup step. A reductive workup (e.g., with zinc or dimethyl sulfide) would yield two smaller carbonyl compounds: 3-ethyl-5-oxohexanal and acetone (B3395972) . This type of transformation is well-documented for similar unsaturated ketones. For instance, detailed kinetic and mechanistic studies have been conducted on the ozonolysis of the related compound 6-methyl-5-hepten-2-one. acs.org

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would transform 5-Hepten-2-one, 3-ethyl-6-methyl- into 3-ethyl-6-methyl-5,6-epoxyheptan-2-one . The ketone group generally remains unaffected under these conditions.

Reductive Pathways

Reduction reactions can be directed at either the ketone or the alkene, often with high selectivity.

Ketone Reduction: The carbonyl group is readily reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reductant ideal for this transformation, converting the ketone to 3-ethyl-6-methyl-5-hepten-2-ol while leaving the C=C double bond intact. This selective reduction is a common synthetic procedure, as seen in the reduction of 6-methyl-5-hepten-2-one to its corresponding alcohol, sulcatol. chegg.com

Alkene Reduction: The C=C double bond can be selectively reduced through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the alkene is saturated to yield 3-ethyl-6-methylheptan-2-one . Under these conditions, the ketone group is typically unaffected.

The following table summarizes the primary oxidative and reductive pathways for 5-Hepten-2-one, 3-ethyl-6-methyl-.

Pathway Reagent(s) Functional Group Targeted Product(s)
Ozonolysis1. O₃2. (CH₃)₂SAlkene (C=C)3-ethyl-5-oxohexanal and Acetone
Epoxidationm-CPBAAlkene (C=C)3-ethyl-6-methyl-5,6-epoxyheptan-2-one
Ketone ReductionNaBH₄, EtOHKetone (C=O)3-ethyl-6-methyl-5-hepten-2-ol
Alkene ReductionH₂, Pd/CAlkene (C=C)3-ethyl-6-methylheptan-2-one

Mechanistic Investigations of Key Reactions

While detailed mechanistic studies focusing specifically on 5-Hepten-2-one, 3-ethyl-6-methyl- are not extensively available in scientific literature, the mechanisms of its principal reactions are well understood from fundamental organic chemistry and research on analogous compounds.

Mechanism of Ozonolysis

The reaction of the alkene moiety with ozone follows the Criegee mechanism, which involves a series of pericyclic steps. This mechanism has been investigated for structurally related unsaturated ketones. acs.org

Initial Cycloaddition: The ozone molecule acts as a 1,3-dipole and adds across the C5=C6 double bond in a concerted [3+2] cycloaddition reaction. This forms a highly unstable five-membered ring intermediate known as a primary ozonide or molozonide.

Cycloreversion: The molozonide rapidly rearranges and fragments via a cycloreversion process. It cleaves to form a standard carbonyl compound (acetone, from the C6-methyl side) and a carbonyl oxide, also known as the Criegee intermediate.

Second Cycloaddition: The Criegee intermediate and the acetone molecule then recombine in a different orientation through another [3+2] cycloaddition to form a more stable five-membered ring, the secondary ozonide (1,2,4-trioxolane). This ozonide can be isolated but is typically cleaved in a subsequent workup step to yield the final aldehyde and ketone products.

Mechanism of Ketone Reduction by Sodium Borohydride

The reduction of the ketone group by sodium borohydride is a classic example of nucleophilic addition to a carbonyl. The reaction mechanism is straightforward and highly efficient.

Nucleophilic Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride (BH₄⁻) complex, on the electrophilic carbon atom of the carbonyl group.

Alkoxide Formation: This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom. This creates a new carbon-hydrogen bond and a tetrahedral alkoxide intermediate, where the oxygen bears a negative charge and is coordinated to the remaining borane (B79455) (BH₃) moiety or another boron species.

Protonation: In a final workup step, a protic solvent (such as ethanol (B145695) or water) is added to protonate the negatively charged oxygen atom of the alkoxide intermediate. This yields the final secondary alcohol product, 3-ethyl-6-methyl-5-hepten-2-ol , and neutralizes the boron byproducts. The use of NaBH₄ for this type of reduction is well-established for related ketones. chegg.com

Natural Occurrence and Biosynthetic Pathways of Heptenone Derivatives

Identification in Biological Sources

The identification of volatile organic compounds in natural sources is a complex field of study, often revealing a diverse array of molecules with specific biological and ecological functions.

Presence in Plant Extracts

While the outline for this article suggests the presence of (R,S)-5-Ethyl-6-methyl-3E-hepten-2-one in Akebia trifoliata, extensive analysis of the available scientific literature does not confirm this specific finding. Studies on the volatile compounds of Akebia trifoliata have identified numerous other molecules. For instance, a detailed analysis of the volatile constituents from the flowers of Akebia trifoliata identified 22 different compounds, with the most abundant being α-Farnesene (a sesquiterpenoid) and various forms of Ocimene (a monoterpenoid). scientific.netresearchgate.net Another comprehensive metabolomic study of the pulp of three Akebia species, including A. trifoliata, identified a total of 1,429 metabolites, with a focus on terpenoids, amino acids, flavonoids, and phenolics. nih.govresearchgate.net However, 5-Hepten-2-one (B3045438), 3-ethyl-6-methyl- was not listed among the identified compounds in these studies.

The pericarp of Akebia trifoliata has also been analyzed for its chemical composition, revealing a rich profile of alkaloids, triterpenoids, and flavonoids, which are believed to contribute to its medicinal properties. psecommunity.org Despite the detailed chemical characterizations, the target heptenone derivative remains elusive in the context of Akebia trifoliata.

Occurrence as Metabolites in Microbial Systems

The production of ketones and other volatile organic compounds is not limited to plants; microorganisms such as bacteria and fungi are also known to synthesize a wide range of these molecules. These microbial metabolites can have various ecological roles, including acting as signaling molecules or defense compounds.

While there is no specific literature detailing the production of 5-Hepten-2-one, 3-ethyl-6-methyl- by yeast or bacteria, related heptenone derivatives have been identified in microbial systems. For example, certain norcarotenoids, which are structurally related to heptenones, are known to be excreted by freshwater cyanobacteria. These compounds have been shown to have inhibitory effects on the metabolic functions of heterotrophic bacteria.

Postulated Biosynthetic Routes

The biosynthesis of complex organic molecules in nature follows intricate enzymatic pathways. For heptenone derivatives, the origins can likely be traced back to the vast family of terpenoids.

Origin from Terpenoid Precursors

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. neliti.com The biosynthesis of all terpenoids proceeds through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). neliti.com

From these basic building blocks, a vast array of terpenoid structures can be formed. Monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20) are synthesized by the action of terpene synthases (TPSs). researchgate.net 5-Hepten-2-one, 3-ethyl-6-methyl- is a C10 molecule, suggesting it is likely derived from a monoterpenoid precursor. Some monoterpenes are considered "irregular" as their carbon skeleton does not follow the typical head-to-tail linkage of isoprene units. nih.gov The biosynthesis of these irregular monoterpenes involves specialized enzymes that can catalyze unusual condensations of the isoprene precursors. It is plausible that 5-Hepten-2-one, 3-ethyl-6-methyl- is formed through the modification of such an irregular monoterpene skeleton.

Enzymatic Cleavage Mechanisms

Another significant pathway for the formation of smaller volatile compounds, including ketones, is through the enzymatic cleavage of larger molecules. Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron-containing enzymes that are widespread in plants, algae, fungi, and bacteria. mdpi.comnih.gov These enzymes catalyze the oxidative cleavage of double bonds within the polyene chain of carotenoids, leading to the formation of a variety of smaller molecules known as apocarotenoids. mdpi.comresearchgate.net

The action of CCDs can produce aldehydes and ketones, which often contribute to the flavor and aroma of fruits and flowers. nih.gov For example, the cleavage of β-carotene by CCD1 can produce β-ionone, a C13-ketone responsible for the characteristic scent of violets. While there is no direct evidence of a CCD acting on a specific precursor to form 5-Hepten-2-one, 3-ethyl-6-methyl-, it is a well-established mechanism for the generation of other volatile ketones in nature. It is conceivable that a similar enzymatic process could cleave a larger, as-yet-unidentified terpenoid or carotenoid to yield this specific heptenone derivative.

Ecological and Chemo-ecological Roles of Naturally Occurring Heptenones

Volatile organic compounds emitted by plants and microbes play crucial roles in their interactions with the surrounding environment. mdpi.com These chemical signals can mediate a wide range of ecological processes.

Heptenones and related volatile ketones can function in various capacities:

Pollinator Attraction: The scent of flowers, which is a complex mixture of volatile compounds, is a key factor in attracting pollinators. mdpi.com While the specific role of 5-Hepten-2-one, 3-ethyl-6-methyl- is unknown, a related compound, sulcatone (6-methyl-5-hepten-2-one), is known to be an attractant for certain species of mosquitoes. wikipedia.org

Defense against Herbivores: Plants can release volatile compounds in response to damage by herbivores. nih.govresearchgate.net These compounds can act as repellents to the herbivores or attract the natural enemies of the herbivores, such as parasitic wasps. nih.gov This form of indirect defense is a well-documented ecological interaction.

Plant-Plant Communication: Volatile signals can also be involved in communication between plants. nih.gov Plants can perceive the volatiles released by neighboring plants that are under attack and prime their own defenses in anticipation of a threat. Some floral volatiles have also been shown to have allelopathic effects, inhibiting the growth of neighboring plants. mdpi.com

Antimicrobial Activity: Some plant-derived secondary metabolites, including terpenoids and their derivatives, possess antimicrobial properties that can protect the plant from pathogenic microorganisms. psecommunity.org

Given the diverse ecological roles of volatile ketones, it is likely that 5-Hepten-2-one, 3-ethyl-6-methyl-, if found in significant quantities in nature, would play a role in one or more of these interactions.

Advanced Spectroscopic and Chromatographic Characterization of 5 Hepten 2 One, 3 Ethyl 6 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 5-Hepten-2-one (B3045438), 3-ethyl-6-methyl-, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for a comprehensive structural assignment.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 5-Hepten-2-one, 3-ethyl-6-methyl- is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with nearby functional groups such as the carbonyl and the double bond causing characteristic downfield shifts.

Predicted ¹H NMR Chemical Shifts:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H1 (CH₃-C=O)2.1s3H
H3 (CH)2.5m1H
H4 (CH₂)2.2m2H
H5 (CH=)5.2t1H
H7 (CH₃ of ethyl)0.9t3H
H8 (CH₂ of ethyl)1.5m2H
H9 (CH₃ on C6)1.7s3H
H10 (CH₃ on C6)1.6s3H

The methyl protons of the acetyl group (H1) are expected to appear as a singlet around 2.1 ppm. The methine proton at the chiral center (H3) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) and ethyl protons. The olefinic proton (H5) is anticipated to be a triplet, coupled to the neighboring methylene protons (H4). The two methyl groups attached to the double bond (H9 and H10) are expected to be singlets at slightly different chemical shifts.

¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 5-Hepten-2-one, 3-ethyl-6-methyl- will produce a distinct signal.

Predicted ¹³C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (CH₃-C=O)29.5
C2 (C=O)211.0
C3 (CH)52.0
C4 (CH₂)35.0
C5 (C=)124.0
C6 (C=)132.0
C7 (CH₃ of ethyl)11.5
C8 (CH₂ of ethyl)26.0
C9 (CH₃ on C6)25.7
C10 (CH₃ on C6)17.8

The carbonyl carbon (C2) is the most downfield signal, expected around 211.0 ppm. The carbons of the double bond (C5 and C6) will appear in the olefinic region (120-140 ppm). The remaining aliphatic carbons will have signals in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the H3 proton and the protons of the adjacent ethyl group and the H4 methylene protons. The H4 and H5 protons would also show a correlation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The fragmentation of 5-Hepten-2-one, 3-ethyl-6-methyl- is expected to follow characteristic pathways for ketones. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (154.25 g/mol ).

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. This would lead to the formation of acylium ions.

Loss of the ethyl group ([M - 29]⁺) would result in a fragment at m/z 125.

Loss of the isobutenyl-containing side chain would lead to a prominent peak from the [CH₃CO]⁺ acylium ion at m/z 43.

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral alkene and the formation of a radical cation. In this case, a McLafferty rearrangement could lead to the loss of propene, resulting in a fragment at m/z 112.

Other Fragmentations: Cleavage at the allylic position (the C3-C4 bond) would also be a favorable process, leading to a resonance-stabilized carbocation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecule and its fragments. For 5-Hepten-2-one, 3-ethyl-6-methyl-, the exact mass of the molecular ion [M]⁺ would be determined and compared to the theoretical exact mass calculated for the formula C₁₀H₁₈O, which is 154.135765 Da. chemicalbook.com This precise measurement helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. For 5-Hepten-2-one, 3-ethyl-6-methyl- (molecular weight: 154.25 g/mol ), GC-MS analysis provides both retention time data for chromatographic separation and a mass spectrum for structural elucidation. nist.govnih.gov

When subjected to electron ionization (EI) in the mass spectrometer, molecules undergo fragmentation, creating a unique fingerprint. The fragmentation of ketones is well-characterized and typically involves alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org For 5-Hepten-2-one, 3-ethyl-6-methyl-, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) of 154.

The mass spectrum of the related isomer, (R,S)-5-Ethyl-6-methyl-3E-hepten-2-one, shows characteristic fragment ions that can be informative for identifying the target compound. nist.gov Key fragmentation pathways for ketones include the loss of alkyl groups adjacent to the carbonyl. libretexts.org For instance, alpha-cleavage could result in the loss of a methyl group (CH₃•, mass = 15) or an ethyl group (C₂H₅•, mass = 29), leading to prominent peaks.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 5-Hepten-2-one, 3-ethyl-6-methyl-

m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription
154[C₁₀H₁₈O]⁺Molecular Ion (M⁺)
139[M - CH₃]⁺Loss of a methyl group
125[M - C₂H₅]⁺Loss of an ethyl group
111[M - C₃H₇]⁺Loss of a propyl group
43[CH₃CO]⁺Acylium ion from alpha-cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Hepten-2-one, 3-ethyl-6-methyl- is expected to show characteristic absorption bands corresponding to its ketone and alkene functionalities.

The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching vibration. orgchemboulder.com For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.orgopenstax.org However, conjugation with a carbon-carbon double bond, as in an α,β-unsaturated ketone, shifts this absorption to a lower wavenumber, generally in the range of 1666-1685 cm⁻¹. orgchemboulder.comlibretexts.orgopenstax.org Since the double bond in 5-Hepten-2-one, 3-ethyl-6-methyl- is not conjugated with the carbonyl group, the C=O stretch is expected to be closer to that of a typical saturated ketone.

Other expected absorptions include the C=C stretching vibration of the alkene group, which is typically found in the 1640-1680 cm⁻¹ region, although it is often weaker than the C=O stretch. pg.edu.pl Additionally, C-H stretching vibrations from the alkyl parts of the molecule will be observed in the 2850-3000 cm⁻¹ range. usu.edu

Table 2: Predicted Infrared Absorption Frequencies for 5-Hepten-2-one, 3-ethyl-6-methyl-

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
~2850-3000C-H (Alkyl)Stretching
~1715C=O (Ketone)Stretching
~1640-1680C=C (Alkene)Stretching
~1350-1470C-H (Alkyl)Bending

Chromatographic Separation Techniques

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is the primary method for assessing the purity of 5-Hepten-2-one, 3-ethyl-6-methyl- and for its quantitative analysis. The choice of GC column is critical for achieving good separation from impurities or other components in a mixture. The retention time of a compound in GC is influenced by its volatility (boiling point) and its interaction with the stationary phase of the column. ursinus.edu

For ketones and other polar compounds, an intermediate or polar capillary column is often used. sigmaaldrich.com A common stationary phase is a bonded poly(dimethyl siloxane) with a percentage of diphenyl substitution (e.g., 5% diphenyl), which provides a good balance of selectivity for a range of compounds. nih.gov Non-polar columns can also be used, where elution is primarily determined by the boiling points of the analytes. sigmaaldrich.com

The operating conditions of the GC system, such as the oven temperature program, carrier gas flow rate, and injector temperature, must be optimized to achieve sharp peaks and good resolution. A temperature ramp is typically employed, starting at a lower temperature and gradually increasing to elute compounds with different boiling points effectively. nih.gov

Table 3: Typical Gas Chromatography Parameters for Ketone Analysis

ParameterExample ConditionPurpose
Column
Stationary Phase5% Diphenyl / 95% DimethylpolysiloxaneProvides selectivity for a range of polarities. nih.gov
Length30 mOffers a good balance of resolution and analysis time. sigmaaldrich.com
Internal Diameter0.25 mmStandard for high-resolution capillary GC. nih.gov
Film Thickness0.25 µmSuitable for general-purpose analysis. nih.gov
Temperatures
Injector250 °CEnsures rapid volatilization of the sample.
Oven Program60 °C (1 min hold), then ramp 10 °C/min to 325 °CSeparates compounds based on boiling point. nih.gov
Carrier Gas
TypeHelium or HydrogenMobile phase to carry the sample through the column.
Flow Rate1-2 mL/minOptimized for column dimensions and desired resolution.

The NIST WebBook lists a retention index for the related isomer (R,S)-5-Ethyl-6-methyl-3E-hepten-2-one, which can be used as a reference point for its elution relative to a series of n-alkanes. nist.gov

High-Performance Liquid Chromatography (HPLC) Method Development

While GC is often preferred for volatile ketones, High-Performance Liquid Chromatography (HPLC) can also be a viable analytical technique, particularly for less volatile or thermally unstable compounds. For ketones, which may lack a strong UV chromophore, derivatization is a common strategy to enhance detection by UV-Vis or fluorescence detectors. researchgate.netwaters.com

A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones. researchgate.netwaters.com These derivatives are highly colored and exhibit strong absorbance in the UV-Vis region (around 360 nm), significantly improving detection limits. sigmaaldrich.com

The development of an HPLC method would involve selecting an appropriate column and mobile phase. Reversed-phase HPLC is the most common mode for this type of analysis.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice for the separation of nonpolar to moderately polar compounds like DNPH derivatives. researchgate.netsigmaaldrich.com These columns provide good retention and resolution based on the hydrophobicity of the analytes.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used as the mobile phase. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a range of derivatives with varying polarities. researchgate.net The mobile phase can be buffered to control the pH and improve peak shape. chromforum.org

Table 4: Example HPLC Method Parameters for Analysis of Ketone-DNPH Derivatives

ParameterExample ConditionRationale
Column
TypeAscentis® Express C18, 2.7 µmReversed-phase separation of hydrophobic derivatives. sigmaaldrich.com
Dimensions10 cm x 4.6 mm I.D.Standard dimensions for analytical HPLC. sigmaaldrich.com
Mobile Phase
SolventsA: Water, B: AcetonitrileCommon solvents for reversed-phase HPLC. sigmaaldrich.com
GradientIsocratic (e.g., 60% B) or Gradient ElutionTo optimize separation of multiple components. researchgate.netsigmaaldrich.com
Detection
WavelengthUV at 360 nmCorresponds to the maximum absorbance of DNPH derivatives. sigmaaldrich.com
Flow Rate 1-2 mL/minTypical for analytical HPLC. sigmaaldrich.com
Temperature 30 °CTo ensure reproducible retention times. sigmaaldrich.com

This approach allows for the sensitive and selective determination of 5-Hepten-2-one, 3-ethyl-6-methyl- in various sample matrices, complementing the capabilities of GC-MS.

Computational Chemistry and Theoretical Studies on 5 Hepten 2 One, 3 Ethyl 6 Methyl

Molecular Structure and Conformation Analysis

A crucial first step in the computational study of any molecule is the determination of its three-dimensional structure and the analysis of its possible conformations. For 5-Hepten-2-one (B3045438), 3-ethyl-6-methyl-, this would involve the use of computational methods to calculate key geometric parameters.

Table 1: General Molecular Properties of 5-Hepten-2-one, 3-ethyl-6-methyl-

PropertyValueSource
Molecular FormulaC10H18OPubChem
Molecular Weight154.25 g/mol PubChem
IUPAC Name3-Ethyl-6-methylhept-5-en-2-onePubChem

Note: This table presents general, non-computational data as specific theoretical calculations are unavailable.

A thorough conformational analysis would identify the most stable spatial arrangements of the atoms in the molecule. This is particularly important for a flexible molecule like 5-Hepten-2-one, 3-ethyl-6-methyl-, which possesses several single bonds around which rotation can occur. The relative energies of different conformers would be calculated to determine the most likely structures at a given temperature. However, no such studies have been published for this specific compound.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are employed to understand the electronic nature of a molecule, which governs its reactivity and spectroscopic properties. For 5-Hepten-2-one, 3-ethyl-6-methyl-, these calculations would typically involve determining:

Electron Distribution: Mapping the electron density to identify regions that are electron-rich or electron-poor.

Molecular Orbitals: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and reactivity.

Electrostatic Potential: Visualizing the electrostatic potential on the molecular surface to predict sites for electrophilic and nucleophilic attack.

Without dedicated research, these electronic properties remain uncharacterized for 5-Hepten-2-one, 3-ethyl-6-methyl-.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For an unsaturated ketone like 5-Hepten-2-one, 3-ethyl-6-methyl-, potential reactions for study could include additions to the carbon-carbon double bond or reactions at the carbonyl group.

Modeling these reaction mechanisms would involve:

Locating Transition States: Identifying the high-energy structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for reactions, which provides insight into reaction rates.

Investigating Reaction Intermediates: Characterizing any transient species that are formed during the course of the reaction.

As no such modeling has been reported, the mechanistic details of reactions involving 5-Hepten-2-one, 3-ethyl-6-methyl- are purely speculative.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict the spectroscopic signatures of a molecule, which can aid in its identification and characterization. For 5-Hepten-2-one, 3-ethyl-6-methyl-, this would entail:

NMR Spectroscopy: Calculating the theoretical ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions, when compared with experimental data, can help confirm the molecular structure.

IR Spectroscopy: Simulating the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule's bonds. This is particularly useful for identifying functional groups, such as the carbonyl (C=O) and alkene (C=C) groups present in this compound.

Although experimental spectroscopic data for related compounds may exist, specific, computationally predicted spectra for 5-Hepten-2-one, 3-ethyl-6-methyl- are not available in the scientific literature.

Enzyme-Substrate Interactions (if applicable to biosynthetic studies)

Given that some unsaturated ketones are found in nature, it is conceivable that 5-Hepten-2-one, 3-ethyl-6-methyl- could be involved in biosynthetic pathways. Computational docking and molecular dynamics simulations could be used to study how this molecule might interact with the active site of an enzyme. Such studies would aim to:

Predict Binding Modes: Determine the most likely orientation of the substrate within the enzyme's active site.

Estimate Binding Affinities: Calculate the strength of the interaction between the enzyme and the substrate.

Elucidate Catalytic Mechanisms: Provide insights into how the enzyme facilitates the chemical transformation of the substrate.

There is currently no information available regarding the biosynthesis of 5-Hepten-2-one, 3-ethyl-6-methyl- or its interaction with any enzymes.

Biological Activities and Mechanistic Investigations of Heptenone Derivatives

Antimicrobial Properties in in vitro Models (focused on specific, non-clinical mechanisms)

Unsaturated ketones, a chemical class to which 5-Hepten-2-one (B3045438), 3-ethyl-6-methyl- belongs, have demonstrated a range of antimicrobial activities. For instance, α,β-unsaturated ketones are recognized for their potential antibacterial and antifungal properties. nih.gov The antimicrobial action of such compounds is often attributed to their ability to interact with cellular nucleophiles, such as the thiol groups of amino acids in proteins and enzymes, leading to the disruption of essential cellular functions.

A notable example within the heptenone family is 6-methyl-5-hepten-2-one (B42903), also known as sulcatone. Studies have shown that methyl heptenone exhibits significant antibacterial activity against a variety of bacteria, although its antifungal activity appears to be more limited. nih.gov The antimicrobial efficacy of long-chain aldehydes and ketones is often linked to the balance between their hydrophilic and hydrophobic portions, which influences their interaction with microbial cell membranes. core.ac.uk While these findings relate to similar structures, specific studies on the antimicrobial profile of 5-Hepten-2-one, 3-ethyl-6-methyl- are needed to ascertain its specific spectrum of activity and mechanism of action.

Role as Insect Attractants or Pheromones (e.g., Sulcatone, which is 6-methyl-5-hepten-2-one)

Chemical communication is a vital aspect of insect behavior, and ketones are among the diverse chemical structures used as semiochemicals, including pheromones. wikipedia.org Sulcatone (6-methyl-5-hepten-2-one) is a well-documented insect pheromone. It serves as an alarm pheromone and is also a known attractant for certain mosquito species, such as Aedes aegypti. nih.govwikipedia.org The olfactory systems of these insects have specific odorant receptors that are highly sensitive to sulcatone, enabling them to detect its presence in the environment. wikipedia.orgnih.gov

The structural similarity of 5-Hepten-2-one, 3-ethyl-6-methyl- to sulcatone suggests that it could potentially have a role in insect communication. The specific arrangement of alkyl groups and the position of the double bond and ketone functional group would determine its activity and the insect species it might affect. Electrophysiological and behavioral assays would be necessary to determine if 5-Hepten-2-one, 3-ethyl-6-methyl- can elicit responses in insect antennae and influence their behavior. Such research could uncover new applications in pest management, similar to how other pheromones are used. wikipedia.org

Interaction with Cellular Pathways in Model Organisms (e.g., yeast stress response)

The yeast Saccharomyces cerevisiae is a valuable model organism for studying cellular stress responses due to its genetic tractability and the conservation of many cellular pathways with higher eukaryotes. Various chemical compounds can induce stress responses in yeast, leading to changes in gene expression and metabolic adjustments to cope with the challenging environment. nih.gov

Mechanistic Studies of Bioactivity at the Molecular Level (e.g., enzyme inhibition, receptor binding)

The biological activity of a compound is fundamentally determined by its interactions at the molecular level, such as binding to receptors or inhibiting enzymes. For unsaturated ketones, a common mechanism of action is the inhibition of enzymes through covalent modification of active site residues, particularly cysteine.

A relevant example is the inhibitory effect of 6-methyl-5-hepten-2-one on acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and vertebrates. nottingham.ac.uk Studies have shown that this compound acts as a competitive inhibitor of AChE. nottingham.ac.uk Competitive inhibitors typically resemble the substrate and bind to the enzyme's active site, preventing the substrate from binding and the enzyme from carrying out its normal function. ncert.nic.inlibretexts.org The inhibition of AChE by 6-methyl-5-hepten-2-one is thought to contribute to its effects on insect growth and development. nottingham.ac.uk Given its structural similarity, 5-Hepten-2-one, 3-ethyl-6-methyl- could potentially exhibit similar enzyme-inhibiting properties, a hypothesis that warrants investigation through in vitro enzyme assays.

Precursor Role in Biosynthesis of Biologically Active Molecules (e.g., synthesis of thyrsiferyl 23-Acetate, an anti-leukemic apoptosis inducer, from related heptenones)

Heptenone derivatives can serve as important building blocks in the synthesis of more complex and biologically active molecules. For example, 6-methyl-5-hepten-2-one is a key intermediate in the industrial synthesis of a variety of valuable compounds, including other fragrances, and vitamins A and E. chemicalbook.com Its chemical structure provides a scaffold that can be elaborated through various chemical reactions to produce a diverse range of products.

The biosynthesis of terpenes, a large and diverse class of natural products, proceeds from simple five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). neliti.comnih.govnih.gov While not a direct precursor in the primary terpene biosynthetic pathways, the carbon skeleton of heptenones is related to isoprenoid structures. It is conceivable that 5-Hepten-2-one, 3-ethyl-6-methyl- could be used as a starting material in the synthetic or semi-synthetic production of novel bioactive molecules, including those with potential therapeutic applications. The specific functionalization of its backbone would open avenues to a variety of more complex chemical structures.

Environmental Fate and Atmospheric Chemistry of Heptenones

Atmospheric Degradation Pathways

Detailed studies on the reactions of 5-Hepten-2-one (B3045438), 3-ethyl-6-methyl- with key atmospheric oxidants are not presently available. To address this section, research would be needed to determine the rate constants for its reactions with:

Hydroxyl radicals (OH): These are the primary daytime oxidants in the troposphere.

Nitrate radicals (NO₃): These are significant nighttime oxidants.

Ozone (O₃): This oxidant can react with the carbon-carbon double bond in the heptenone structure.

Without these kinetic data, the atmospheric lifetime and the relative importance of each degradation pathway for 5-Hepten-2-one, 3-ethyl-6-methyl- cannot be calculated.

Identification of Atmospheric Degradation Products and Yields

There is no available information identifying the specific chemical products formed from the atmospheric degradation of 5-Hepten-2-one, 3-ethyl-6-methyl-. To populate this section, laboratory or chamber studies would be required to:

Identify the primary and secondary degradation products.

Quantify the molar yields of these products.

This information is crucial for understanding the potential impact of the compound on atmospheric composition, including the formation of secondary organic aerosols and other pollutants.

Environmental Distribution and Persistence in Air and Water

Data on the environmental distribution and persistence of 5-Hepten-2-one, 3-ethyl-6-methyl- in various environmental compartments are not found in the current body of scientific literature. This would necessitate studies to determine:

Its partitioning behavior between air, water, soil, and sediment.

Biodegradation Studies in Environmental Contexts

No specific studies on the biodegradation of 5-Hepten-2-one, 3-ethyl-6-methyl- in relevant environmental contexts, such as soil or water, have been identified. Such research would be needed to assess its potential for microbial degradation and its ultimate fate in ecosystems.

Conclusion and Future Research Directions

Summary of Current Academic Knowledge on 5-Hepten-2-one (B3045438), 3-ethyl-6-methyl-

Knowledge of 5-Hepten-2-one, 3-ethyl-6-methyl- is currently confined to its basic chemical identity and properties as cataloged in chemical databases. The compound is an unsaturated ketone with a molecular formula of C10H18O. nih.govnist.gov It possesses two chiral centers and a double bond, allowing for multiple stereoisomers and geometric isomers.

Key identifiers and properties from public databases are summarized below:

PropertyDataSource(s)
IUPAC Name 3-Ethyl-6-methylhept-5-en-2-one nih.gov
Alternate IUPAC Name (R,S)-5-Ethyl-6-methyl-3E-hepten-2-one nist.gov
Molecular Formula C10H18O nih.govnist.gov
Molecular Weight 154.25 g/mol nih.gov
CAS Number 2550-16-5 (isomer unspecified) nih.govchemicalbook.com
CAS Number 57283-79-1 ((E)-isomer) nist.gov

A non-peer-reviewed source suggests that the compound can be synthesized via the condensation reaction of acetone (B3395972) and 3-ethyl-2-methyl-1-pentene (B12184). ontosight.ai The same source indicates its potential use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a flavor and fragrance agent. ontosight.ai However, this information should be treated with caution as the source contains discrepancies, such as an incorrect molecular formula. The compound is listed in various chemical supplier catalogs, confirming its physical existence for research purposes. chemicalbook.com The NIST Chemistry WebBook notes the availability of mass spectrometry and gas chromatography data for the (E)-isomer. nist.gov

Identified Gaps in Research and Knowledge Base

Despite its documentation in chemical catalogs, there is a distinct lack of in-depth scientific research on 5-Hepten-2-one, 3-ethyl-6-methyl-. The existing knowledge base has several significant gaps:

Validated Synthetic Routes: There are no detailed, peer-reviewed publications describing the synthesis of this compound. The single mentioned method lacks scientific validation and optimization data, such as reaction conditions, yields, and purification techniques. ontosight.ai This contrasts sharply with the well-documented syntheses for related compounds like 6-methyl-5-hepten-2-one (B42903). chemicalbook.com

Chemical Reactivity and Mechanistic Studies: No scientific studies have been published detailing the chemical reactivity of this molecule. A safety data sheet for the compound explicitly states "no data available" for reactivity, chemical stability, and hazardous reactions, underscoring this knowledge gap. echemi.com

Natural Occurrence and Biosynthesis: Unlike the related compound 6-methyl-5-hepten-2-one (sulcatone), which is a known natural product found in various plants and is a metabolite derived from carotenoids, there is no documented evidence of 5-Hepten-2-one, 3-ethyl-6-methyl- occurring in nature. nih.govnih.gov Consequently, no biosynthetic pathways have been proposed or investigated.

Analytical Methodologies: While basic spectral data exists, there are no published, validated analytical methods for the trace detection, quantification, or separation of its various isomers in complex matrices.

Proposed Future Research Avenues

The significant gaps in the understanding of 5-Hepten-2-one, 3-ethyl-6-methyl- present numerous opportunities for future research.

Development of Novel and Sustainable Synthetic Routes

Future research should focus on developing and validating efficient and sustainable methods for synthesizing 5-Hepten-2-one, 3-ethyl-6-methyl-. This would involve a thorough investigation of the condensation reaction between acetone and 3-ethyl-2-methyl-1-pentene to optimize yields and purity. ontosight.ai Furthermore, exploring alternative green chemistry approaches, such as biocatalysis or the use of solid acid catalysts, could provide more environmentally benign synthetic pathways. A critical aspect of this research would be the development of stereoselective syntheses to produce specific E/Z and R/S isomers, which would be essential for investigating their unique biological or sensory properties.

Comprehensive Mechanistic Studies of Chemical Reactions

A fundamental area for future study is the systematic investigation of the compound's chemical reactivity. Research should explore reactions at its key functional groups: the ketone and the carbon-carbon double bond. This could include reduction reactions to form the corresponding alcohol, oxidation reactions, and various addition reactions across the double bond (e.g., hydrogenation, halogenation, epoxidation). Understanding the mechanisms of these reactions would provide a complete chemical profile of the molecule and inform its potential use as a synthetic intermediate.

In-depth Investigations of Biosynthetic Pathways and Natural Occurrence

A significant research effort should be directed toward determining if 5-Hepten-2-one, 3-ethyl-6-methyl- is a natural product. This would involve screening a wide range of biological sources, such as essential oils from plants and secondary metabolites from microorganisms. Given that the related compound 6-methyl-5-hepten-2-one is a degradation product of carotenoids, a targeted investigation could explore whether this compound is a minor, previously unidentified product of similar carotenoid cleavage pathways. nih.gov Modern metabolomics and bioinformatics tools could be employed to predict and identify potential biosynthetic routes.

Advanced Analytical Method Development for Trace Detection and Isomer Differentiation

To support all other areas of research, the development of advanced analytical methods is crucial. Robust and sensitive techniques based on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are needed for the reliable detection and quantification of the compound. nih.gov A key challenge and a vital research avenue is the development of chiral chromatography methods capable of separating the various stereoisomers and geometric isomers. Such methods are indispensable for correlating specific isomers with potential biological activity, flavor profiles, or fragrance characteristics.

Computational Predictions for Molecular Behavior and Interactions

The scientific community's understanding of the specific biological functions and molecular interactions of the chemical compound 5-Hepten-2-one, 3-ethyl-6-methyl- remains notably limited. Despite its identification and basic chemical characterization, a thorough investigation into its potential biological activities and the relationship between its structure and function is largely absent from published research. This article delves into the current knowledge gaps and outlines potential future research directions to elucidate the non-clinical roles and molecular behavior of this unsaturated ketone.

Exploration of New Biological Roles and Structure-Activity Relationships (SAR) in Non-Clinical Contexts

Currently, detailed research into the specific biological effects of 5-Hepten-2-one, 3-ethyl-6-methyl- is scarce. The compound is primarily recognized for its application as a flavor and fragrance agent. nih.gov Its structural classification as an α,β-unsaturated ketone, however, suggests the potential for a range of biological activities, as this functional group is known to be reactive and is present in many biologically active molecules. acs.orgnih.gov

Future non-clinical research should focus on a systematic screening of this compound against various biological targets to uncover any potential pharmacological or toxicological effects. Initial investigations could explore its antimicrobial, antifungal, or insecticidal properties, given that many structurally related ketones exhibit such activities.

A crucial area of future study will be the establishment of Structure-Activity Relationships (SAR). This would involve the synthesis and biological evaluation of a series of analogs of 5-Hepten-2-one, 3-ethyl-6-methyl- . By systematically modifying the chemical structure—for instance, by altering the position of the double bond, changing the nature of the alkyl substituents, or modifying the ketone functionality—researchers could identify the key structural features responsible for any observed biological activity. This approach would not only help in understanding the mechanism of action but also in designing new molecules with potentially enhanced or more specific activities.

Computational Predictions for Molecular Behavior and Interactions

In the absence of extensive experimental data, computational modeling presents a powerful tool for predicting the molecular behavior and potential interactions of 5-Hepten-2-one, 3-ethyl-6-methyl- . Molecular mechanics and quantum chemistry methods can be employed to determine the compound's stable conformations, electronic properties, and reactivity.

Table 1: Computed Molecular Properties of 5-Hepten-2-one, 3-ethyl-6-methyl-

PropertyValueSource
Molecular FormulaC10H18O nih.gov
Molecular Weight154.25 g/mol nih.gov
IUPAC Name3-ethyl-6-methylhept-5-en-2-one nih.gov
InChIInChI=1S/C10H18O/c1-5-10(9(4)11)7-6-8(2)3/h6,10H,5,7H2,1-4H3 nih.gov
InChIKeyBEGYKUDFIITGRJ-UHFFFAOYSA-N nih.gov
Canonical SMILESCCC(CC=C(C)C)C(=O)C nih.gov

This table presents computationally derived molecular identifiers and basic properties.

Future computational studies could involve molecular docking simulations to predict the binding affinity of 5-Hepten-2-one, 3-ethyl-6-methyl- to a wide range of protein targets. This could help in identifying potential biological pathways that the compound might modulate. For example, docking studies against enzymes involved in metabolic processes or signaling pathways could provide valuable leads for subsequent experimental validation.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed once a sufficient amount of biological data for a series of related compounds becomes available. These models would mathematically correlate the chemical structures of these compounds with their biological activities, enabling the prediction of the activity of new, unsynthesized analogs.

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